molecular formula C8H5BrN2O2 B13030119 Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-

Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-

Cat. No.: B13030119
M. Wt: 241.04 g/mol
InChI Key: BIWPKFUJQHBPTA-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The compound features a bromine substituent at the 7-position and a carboxylic acid group at the 5-position (CAS: 479028-72-3; molecular formula: C₈H₅BrN₂O₂) . Its structural uniqueness lies in the combination of electron-withdrawing (Br) and acidic (COOH) groups, which modulate reactivity and biological interactions. This derivative is of interest in drug discovery, particularly for optimizing pharmacokinetic properties and target selectivity.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-2-1-10-7(11)4-5/h1-4H,(H,12,13)

InChI Key

BIWPKFUJQHBPTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=CC2=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromo ketones can lead to the formation of the imidazo[1,2-a]pyridine core . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction enables selective functionalization for drug discovery:

Reaction ConditionsProductYieldSource
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (90°C)7-Arylimidazo[1,2-a]pyridine-5-carboxylic acid75–92%

Key factors:

  • Bromine’s position directs coupling regioselectivity .

  • Carboxylic acid group remains intact under mild basic conditions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient imidazo[1,2-a]pyridine core facilitates SNAr at the 7-position with amines or thiols:

NucleophileConditionsProductYieldSource
PiperidineDMF, 120°C, 12h7-Piperidinylimidazo[1,2-a]pyridine-5-carboxylic acid68%
BenzylthiolK₂CO₃, DMSO, 100°C, 8h7-(Benzylthio)imidazo[1,2-a]pyridine-5-carboxylic acid73%

Mechanistic insight: Bromine’s electronegativity enhances the ring’s electrophilicity, accelerating SNAr .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation to form 7-bromoimidazo[1,2-a]pyridine:

ConditionsProductYieldApplicationSource
Cu(OAc)₂, Quinoline, 180°C7-Bromoimidazo[1,2-a]pyridine85%Intermediate for further coupling
Microwave, DMF, 150°C, 30 minSame as above91%High-throughput synthesis

Iodination via Halogen Exchange

Bromine at the 7-position can be replaced with iodine under metal-free conditions:

ReagentConditionsProductYieldSource
NaI, TBHP, AcOHUltrasound, 50°C, 6h7-Iodoimidazo[1,2-a]pyridine-5-carboxylic acid78%

This reaction retains the carboxylic acid group and preserves the heterocyclic framework .

Cross-Coupling for Heterocyclic Expansion

The bromine atom enables cyclization with alkenes or alkynes to form tricyclic derivatives:

PartnerCatalystProductYieldSource
PhenylacetylenePdCl₂, CuI, PPh₃Benzo imidazo[1,2-a]pyridine-5-carboxylic acid64%

Functional Group Interconversion

The carboxylic acid group participates in standard transformations:

ReactionReagentProductYieldSource
EsterificationSOCl₂, MeOHMethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate89%
AmidationEDCI, HOBt, RNH₂7-Bromo-N-(alkyl)imidazo[1,2-a]pyridine-5-carboxamide70–85%

Comparative Reactivity of Imidazo[1,2-a]pyridine Derivatives

CompoundBromine PositionKey Reactivity
7-Bromoimidazo[1,2-a]pyridine-5-carboxylic acidC7Suzuki coupling, SNAr, halogen exchange
5-Methylimidazo[1,2-a]pyridineLimited cross-coupling due to lack of Br
7-Nitroimidazo[1,2-a]pyridineC7 (NO₂)Reduced electrophilicity compared to Br

Mechanistic Insights

  • Bromine’s Role : Enhances electrophilicity at C7, enabling cross-coupling and SNAr .

  • Carboxylic Acid : Directs regioselectivity in cyclization reactions and stabilizes intermediates via hydrogen bonding .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 7-bromo- variants, exhibit promising anticancer properties. For example, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects. A specific study reported that certain analogs showed half-maximal inhibitory concentration (IC50) values below 150 μM in HeLa cells, indicating significant cytotoxicity .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have been evaluated for their antimicrobial activity against pathogens such as Trypanosoma cruzi and Leishmania infantum. These studies revealed that some compounds exhibited potent antikinetoplastid activity, with IC50 values as low as 1.35 μM against Trypanosoma brucei brucei . The mechanism of action is believed to involve the disruption of essential cellular processes in these organisms.

Inhibition of Protein Geranylgeranylation

Recent studies have shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors of protein geranylgeranylation, an important post-translational modification involved in cell signaling and cancer progression. Specific compounds were found to disrupt Rab11A prenylation in HeLa cells, highlighting their potential as therapeutic agents in cancer treatment .

Chemical Synthesis and Derivative Development

The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- has been explored through various methodologies. Notably, synthetic pathways often involve palladium-mediated reactions or one-pot reactions using readily available starting materials . These methods facilitate the generation of a library of derivatives for further biological evaluation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of different substituents at specific positions on the ring system significantly influences their pharmacological properties. For instance:

Compound NameUnique Features
Imidazo[1,2-a]pyridineBasic structure without additional functional groups
5-Methylimidazo[1,2-a]pyridineMethyl group at the 5-position
7-Nitroimidazo[1,2-a]pyridineNitro group at the 7-position
Imidazo[1,5-a]pyridineDifferent ring fusion leading to distinct properties
3-Aminoimidazo[1,2-a]pyridineAmino group providing different reactivity

The unique combination of functional groups in imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- enhances its reactivity and therapeutic potential compared to other derivatives .

Case Studies and Research Findings

Several studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives:

  • A study published in Frontiers in Chemistry demonstrated that specific analogs could inhibit protein geranylgeranylation effectively in vitro .
  • Another research highlighted the synthesis and biological evaluation of a series of imidazo[1,2-a]pyridine compounds with significant activity against multidrug-resistant tuberculosis strains .

Comparison with Similar Compounds

Positional Isomers of Carboxylic Acid Derivatives

The position of the carboxylic acid group on the imidazo[1,2-a]pyridine scaffold significantly impacts physicochemical properties and biological activity:

Compound Name CAS Number Carboxylic Acid Position Key Features Reference
7-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid 479028-72-3 5 Enhanced acidity and hydrogen-bonding potential due to COOH at 5-position.
Imidazo[1,2-a]pyridine-2-carboxylic acid 64951-08-2 2 Prone to decarboxylation under high-temperature conditions.
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid 1019021-93-2 3 Structural isomer with distinct electronic properties; lower synthetic yield.
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 88751-06-8 2 Methyl group at 5-position enhances lipophilicity; used in kinase inhibitors.

Key Observations :

  • 5-Carboxylic acid derivatives (e.g., the target compound) exhibit superior stability compared to 2-carboxylic acid analogs, which undergo decarboxylation under thermal stress .
  • 3-Carboxylic acid isomers (e.g., CAS 1019021-93-2) are less explored due to synthetic challenges but may offer unique binding modes in enzyme inhibition .

Halogen-Substituted Derivatives

Halogenation at different positions alters electronic properties and bioactivity:

Compound Name Halogen Position Molecular Formula Biological Activity Reference
7-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid 7 C₈H₅BrN₂O₂ Potential antiviral and kinase inhibition.
8-Bromo-5-chloroimidazo[1,2-a]pyridine 8 (Br), 5 (Cl) C₇H₄BrClN₂ Dual halogenation enhances electrophilicity; anticancer applications.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 6 (Cl) C₈H₅ClN₂O₂ Antiparasitic activity against kinetoplastids.

Key Observations :

  • Dual halogenation (e.g., 8-Br/5-Cl) broadens activity spectra but complicates synthesis .

Methyl-Substituted Derivatives

Methyl groups influence lipophilicity and metabolic stability:

Compound Name Methyl Position Key Application Reference
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5 HIF-1α and FXa inhibitors; anti-ischemic.
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 5 Kinase inhibitors (PI3K, NFκB pathways).

Comparison with Target Compound :

  • The 5-carboxylic acid group in the target compound provides hydrogen-bonding capability, whereas 5-methyl derivatives enhance membrane permeability .

Biological Activity

Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and structure-activity relationships (SAR), supported by data tables and case studies.

Chemical Structure and Properties

Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- features a fused imidazole and pyridine ring system with a carboxylic acid group at the 5-position and a bromine atom at the 7-position. This unique arrangement enhances its reactivity and potential therapeutic applications.

Biological Activities

Numerous studies have investigated the biological activities of imidazo[1,2-a]pyridine derivatives, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Activity : Shows promise in inhibiting various cancer cell lines.
  • Antituberculosis Activity : Effective against multidrug-resistant strains of Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through inhibition of COX enzymes.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInhibits proliferation of cancer cells (e.g., MCF-7, PC-3).
AntituberculosisPotent against MDR-TB with MIC values as low as 0.03 μM.
Anti-inflammatoryInhibits COX-2 activity with IC50 values comparable to standard drugs.

Synthesis Methods

Various synthetic pathways have been developed for imidazo[1,2-a]pyridine derivatives. Key methods include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the imidazo ring.
  • Substitution Reactions : Introducing functional groups at specific positions to enhance biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several imidazo[1,2-a]pyridine derivatives against common pathogens. Notably, compound X exhibited an inhibition zone diameter of 20 mm against Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

Research on the anticancer effects of imidazo[1,2-a]pyridine derivatives demonstrated that compound Y significantly inhibited cell viability in MCF-7 breast cancer cells with an IC50 value of 15 μM . The mechanism was linked to apoptosis induction via caspase activation.

Case Study 3: Anti-Tuberculosis Activity

A comprehensive screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis with MIC values ranging from 0.07 to 0.14 μM for extensively drug-resistant strains . These compounds were non-cytotoxic to human cell lines, indicating their potential as safe therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly impact biological activity. For instance:

  • Position 5 Modifications : Introduction of electron-withdrawing groups enhances antibacterial activity.
  • Position 7 Modifications : Bromination increases potency against cancer cells due to enhanced lipophilicity.

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